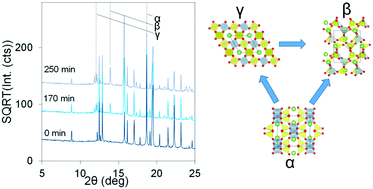In situ synchrotron XRD analysis of the kinetics of spodumene phase transitions†
Physical Chemistry Chemical Physics Pub Date: 2018-01-19 DOI: 10.1039/C7CP07754H
Abstract
The phase transition by thermal activation of natural α-spodumene was followed by in situ synchrotron XRD in the temperature range 896 to 940 °C. We observed both β- and γ-spodumene as primary products in approximately equal proportions. The rate of the α-spodumene inversion is first order and highly sensitive to temperature (apparent activation energy ∼800 kJ mol−1). The γ-spodumene product is itself metastable, forming β-spodumene, with the total product mass fraction ratio fγ/fβ decreasing as the conversion of α-spodumene continues. We found the relationship between the product yields and the degree of conversion of α-spodumene to be the same at all temperatures in the range studied. A model incorporating first order kinetics of the α- and γ-phase inversions with invariant rate constant ratio describes the results accurately. Theoretical phonon analysis of the three phases indicates that the γ phase contains crystallographic instabilities, whilst the α and β phases do not.

Recommended Literature
- [1] Unoccupied electronic structure of ball-milled graphite
- [2] Inside back cover
- [3] Ultrasensitive and direct fluorescence detection of RDX explosive vapor via side-chain terminal functionalization of a polyfluorene probe†
- [4] Facile synthesis of sulfonyl fluorides from sulfonic acids†
- [5] Recycle and reuse of substrates and the deposit materials†
- [6] An adaptive geometry regulation strategy for 3D graphene materials: towards advanced hybrid photocatalysts†
- [7] Introduction to CO2 capture and conversion
- [8] Strained calcite crystals from amorphous calcium carbonate containing an organic molecule†
- [9] Interface modification of sputtered NiOx as the hole-transporting layer for efficient inverted planar perovskite solar cells†
- [10] C120OS: the first sulfur-containing dimeric [60]fullerene derivative

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 64258-88-4
-
CAS no.: 434-13-9









